(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride
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Overview
Description
(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . It is also known by its IUPAC name, (3,3-dimethyltetrahydro-2H-pyran-2-yl)methanesulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of (3,3-Dimethyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of (3,3-dimethyloxan-2-yl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Reduction Reactions: The compound can be reduced to form (3,3-dimethyloxan-2-yl)methanesulfonamide using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Scientific Research Applications
(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Dimethyloxan-2-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various products . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
(3,3-Dimethyloxan-2-yl)methanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar reactions but lacks the oxan-2-yl group.
Tosyl chloride: Another sulfonyl chloride with a toluene group, used in organic synthesis.
Trifluoromethanesulfonyl chloride: A sulfonyl chloride with a trifluoromethyl group, known for its strong electron-withdrawing properties.
The uniqueness of this compound lies in its specific structure, which imparts different reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
(3,3-dimethyloxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-8(2)4-3-5-12-7(8)6-13(9,10)11/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTGTFWDILZKOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CS(=O)(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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